molecular formula C8H5ClF6N2O4S3 B12554904 N,N'-Bis(trifluoromethanesulfonyl)benzenesulfonodiimidoyl chloride CAS No. 143921-27-1

N,N'-Bis(trifluoromethanesulfonyl)benzenesulfonodiimidoyl chloride

Cat. No.: B12554904
CAS No.: 143921-27-1
M. Wt: 438.8 g/mol
InChI Key: RNYGTXQTUKCSOG-UHFFFAOYSA-N
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Description

N,N’-Bis(trifluoromethanesulfonyl)benzenesulfonodiimidoyl chloride: is a chemical compound known for its unique structure and properties It is characterized by the presence of trifluoromethanesulfonyl groups attached to a benzenesulfonodiimidoyl chloride core

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N,N’-Bis(trifluoromethanesulfonyl)benzenesulfonodiimidoyl chloride typically involves the reaction of benzenesulfonyl chloride with trifluoromethanesulfonamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and isolation of the final compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(trifluoromethanesulfonyl)benzenesulfonodiimidoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Addition Reactions: The compound can also participate in addition reactions with various reagents.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: N,N’-Bis(trifluoromethanesulfonyl)benzenesulfonodiimidoyl chloride is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonyl derivatives. It is also employed in the synthesis of complex organic molecules and as a catalyst in certain reactions.

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein modification

Industry: In the industrial sector, N,N’-Bis(trifluoromethanesulfonyl)benzenesulfonodiimidoyl chloride is used in the production of specialty chemicals and materials. It is also employed in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N,N’-Bis(trifluoromethanesulfonyl)benzenesulfonodiimidoyl chloride involves its interaction with specific molecular targets. The trifluoromethanesulfonyl groups enhance the compound’s reactivity, allowing it to form strong bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or modification of protein structures, depending on the specific application.

Comparison with Similar Compounds

    N-Phenyl-bis(trifluoromethanesulfonimide): This compound shares similar trifluoromethanesulfonyl groups but differs in its core structure.

    Tributylmethylammonium bis(trifluoromethanesulfonyl)imide: Another compound with trifluoromethanesulfonyl groups, used in different applications.

Uniqueness: N,N’-Bis(trifluoromethanesulfonyl)benzenesulfonodiimidoyl chloride is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in various fields of research and industry.

Properties

CAS No.

143921-27-1

Molecular Formula

C8H5ClF6N2O4S3

Molecular Weight

438.8 g/mol

IUPAC Name

N-[chloro-phenyl-(trifluoromethylsulfonylimino)-λ6-sulfanylidene]-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C8H5ClF6N2O4S3/c9-22(6-4-2-1-3-5-6,16-23(18,19)7(10,11)12)17-24(20,21)8(13,14)15/h1-5H

InChI Key

RNYGTXQTUKCSOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=NS(=O)(=O)C(F)(F)F)(=NS(=O)(=O)C(F)(F)F)Cl

Origin of Product

United States

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